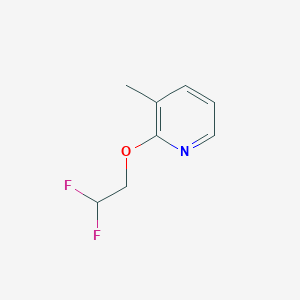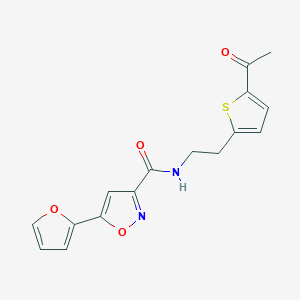![molecular formula C7H7Cl2FN2O2S B2749799 N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411310-98-8](/img/structure/B2749799.png)
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is a synthetic organic compound characterized by its unique chemical structure, which includes a dichloropyridine moiety and a sulfamoyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Formation of Intermediate: The 3,5-dichloropyridine is reacted with formaldehyde and a secondary amine, such as N-methylamine, to form the intermediate N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylamine.
Sulfamoylation: The intermediate is then treated with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfamoyl fluoride group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the dichloropyridine ring.
Hydrolysis: The sulfamoyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the sulfamoyl fluoride group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfonamides or other derivatives.
Hydrolysis Products: Hydrolysis yields N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfonamide.
科学研究应用
Chemistry
In chemistry, N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, making it a useful tool for studying enzyme mechanisms and developing new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its potential use in the synthesis of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with biological targets, primarily enzymes. The sulfamoyl fluoride group can react with nucleophilic residues in the enzyme’s active site, leading to covalent modification and inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfonamide: Similar structure but lacks the fluoride group, making it less reactive.
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl chloride: Chloride instead of fluoride, which affects its reactivity and stability.
Uniqueness
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful in applications requiring covalent modification of biological targets or the synthesis of complex molecules.
属性
IUPAC Name |
N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2FN2O2S/c1-12(15(10,13)14)4-7-6(9)2-5(8)3-11-7/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXJGAUQFQGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=N1)Cl)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2749716.png)
![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)


![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)
![6-imino-11-methyl-5-(piperidine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2749724.png)
![(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749725.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)



![6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749734.png)


